

Application Notes and Protocols for J-113397 in the Study of Hyperalgesia

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Compound of Interest

Compound Name: JM 1397

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Introduction

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] It exhibits significantly higher affinity for the NOP receptor compared to the classical opioid receptors (μ , δ , and κ), making it a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system.[1][4] These application notes provide detailed protocols for utilizing J-113397 to study its effects on hyperalgesia in established animal models.

The N/OFQ-NOP receptor system is implicated in a variety of biological functions, including pain modulation, mood, and locomotion.[3][5] While N/OFQ can exert both analgesic and hyperalgesic effects depending on the site of action and the specific pain state, its role in promoting hyperalgesia in certain conditions is well-documented.[6] J-113397, by competitively blocking the NOP receptor, can be employed to dissect the contribution of the N/OFQ system to hyperalgesia and to evaluate the therapeutic potential of NOP receptor antagonism.[1][7]

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1][7] The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and

activation of mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] By occupying the receptor binding site without activating it, J-113397 prevents N/OFQ-mediated signal transduction, thereby blocking its downstream effects. This antagonistic action makes J-113397 an effective tool to reverse or prevent N/OFQ-induced hyperalgesia in experimental settings.

Data Presentation

In Vitro Binding Affinity and Functional Potency of J-113397

Receptor	Species	Assay Type	Parameter	Value	Reference
NOP (ORL1)	Human	Radioligand Binding	K _i	1.8 nM	[1]
NOP (ORL1)	Mouse	Radioligand Binding	K _i	1.1 nM	[1]
μ-opioid	Human	Radioligand Binding	K _i	1000 nM	[1]
δ-opioid	Human	Radioligand Binding	K _i	>10,000 nM	[1]
κ-opioid	Human	Radioligand Binding	K _i	640 nM	[1]
NOP (ORL1)	Human (CHO cells)	[³⁵ S]GTPγS Binding	IC ₅₀	5.3 nM	[1]
NOP (ORL1)	Mouse Brain	[³⁵ S]GTPγS Binding	IC ₅₀	7.6 nM	[7]

In Vivo Efficacy of J-113397 in Animal Models of Hyperalgesia

Animal Model	Species	Hyperalgesic Stimulus	J-113397 Dose Range	Route of Administration	Effect	Reference
Tail-flick Test	Mouse	Intracerebroventricular N/OFQ	3-30 mg/kg	Subcutaneous	Dose-dependent inhibition of hyperalgesia	[1]
Inflammatory Pain	Rat	Intraplantar Carrageenan	Not specified	Intraplantar	Significant reduction of thermal hyperalgesia and mechanical allodynia	[8]
Neuropathic Pain	Mouse	Not specified	3 µg	Intrathecal	Blockade of antiallodynic effects of a NOP/MOP agonist	[9]
Acute Nociception	Monkey	50°C Water	0.1 mg/kg	Not specified	Pretreatment shifted the dose-response curve of a NOP/MOP agonist	[10]

Experimental Protocols

N/OFQ-Induced Hyperalgesia in the Mouse Tail-Flick Test

This protocol is designed to assess the ability of J-113397 to reverse hyperalgesia induced by the central administration of N/OFQ.

Materials:

- J-113397
- Nociceptin/Orphanin FQ (N/OFQ)
- Vehicle for J-113397 (e.g., 1% DMSO, 1% Tween 80 in saline)
- Sterile saline
- Male ICR mice (20-25 g)
- Tail-flick apparatus with a radiant heat source
- Intracerebroventricular (i.c.v.) injection supplies

Procedure:

- **Acclimatization:** Acclimate mice to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.
- **Baseline Latency:** Gently restrain each mouse and place its tail on the apparatus. Apply the radiant heat source to the tail and record the latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Repeat this measurement 2-3 times for each mouse to obtain a stable baseline.
- **J-113397 Administration:** Administer J-113397 or its vehicle subcutaneously (s.c.) at the desired doses (e.g., 3, 10, 30 mg/kg).
- **N/OFQ Administration:** At a predetermined time after J-113397 administration (e.g., 30 minutes), administer N/OFQ (e.g., 1 nmol) or saline via i.c.v. injection.
- **Post-treatment Latency:** At the time of peak N/OFQ effect (e.g., 15-30 minutes post-i.c.v. injection), measure the tail-flick latency again.

- **Data Analysis:** Calculate the percentage of Maximal Possible Effect (%MPE) or compare the post-treatment latencies between the different treatment groups.

Carrageenan-Induced Inflammatory Hyperalgesia in Rats

This protocol evaluates the efficacy of J-113397 in a model of inflammatory pain.

Materials:

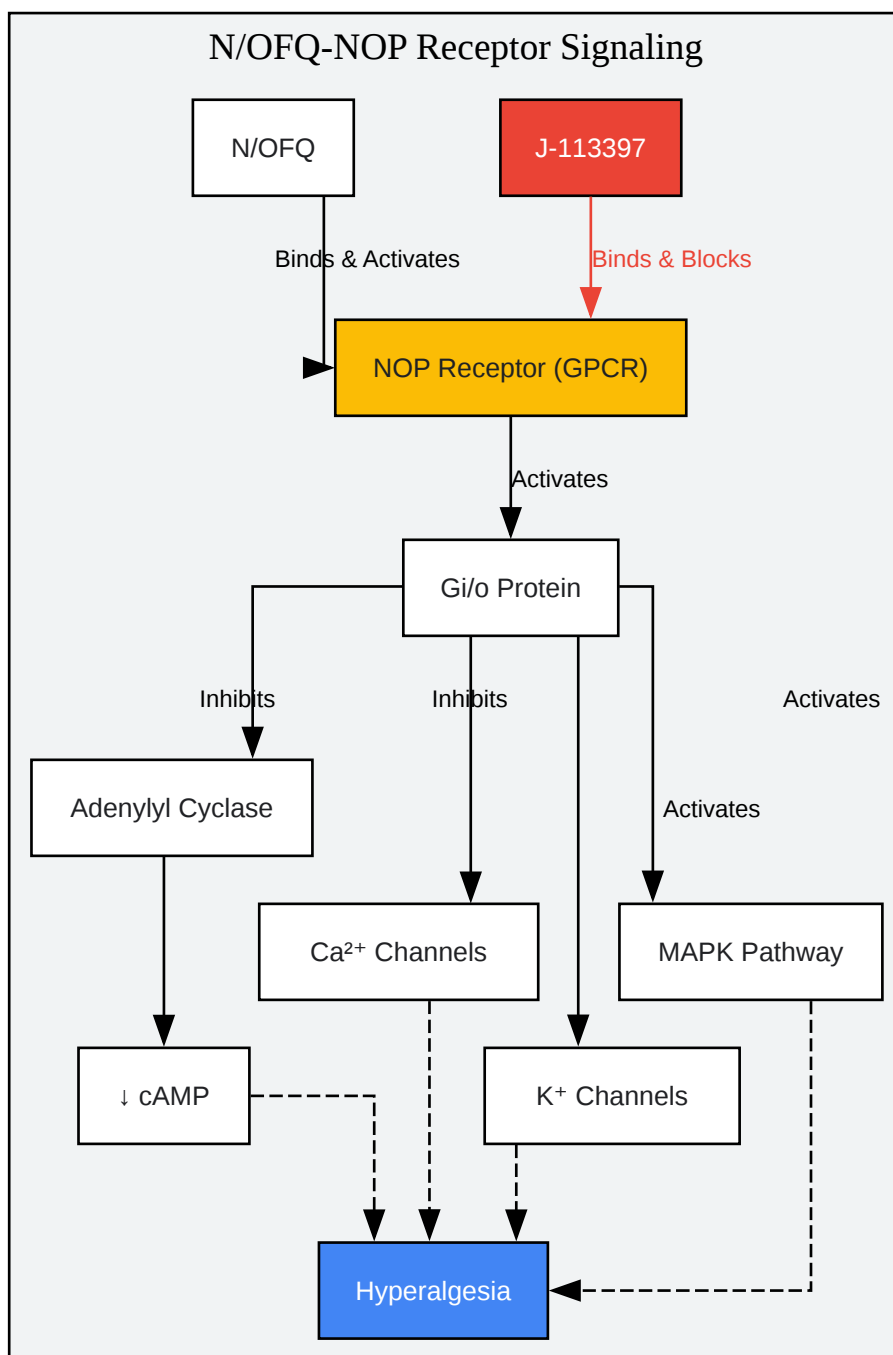
- J-113397
- Vehicle for J-113397
- Lambda Carrageenan (e.g., 1-2% w/v in sterile saline)
- Male Sprague-Dawley rats (180-220 g)
- Plantar test apparatus (for thermal hyperalgesia, Hargreaves method)
- Electronic von Frey apparatus or von Frey filaments (for mechanical allodynia)

Procedure:

- **Baseline Measurements:** Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) and the paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.
- **Carrageenan Injection:** Induce inflammation by injecting a small volume (e.g., 100 μ L) of carrageenan solution into the plantar surface of one hind paw.
- **J-113397 Administration:** Administer J-113397 or vehicle at the desired doses and route (e.g., intraplantar, subcutaneous, or intraperitoneal) at a specific time point relative to the carrageenan injection (e.g., 30 minutes before or 2 hours after).
- **Assessment of Hyperalgesia:** At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), re-measure the thermal paw withdrawal latency and mechanical paw withdrawal threshold in both the ipsilateral (inflamed) and contralateral paws. A decrease in latency/threshold in the ipsilateral paw indicates hyperalgesia/allodynia.

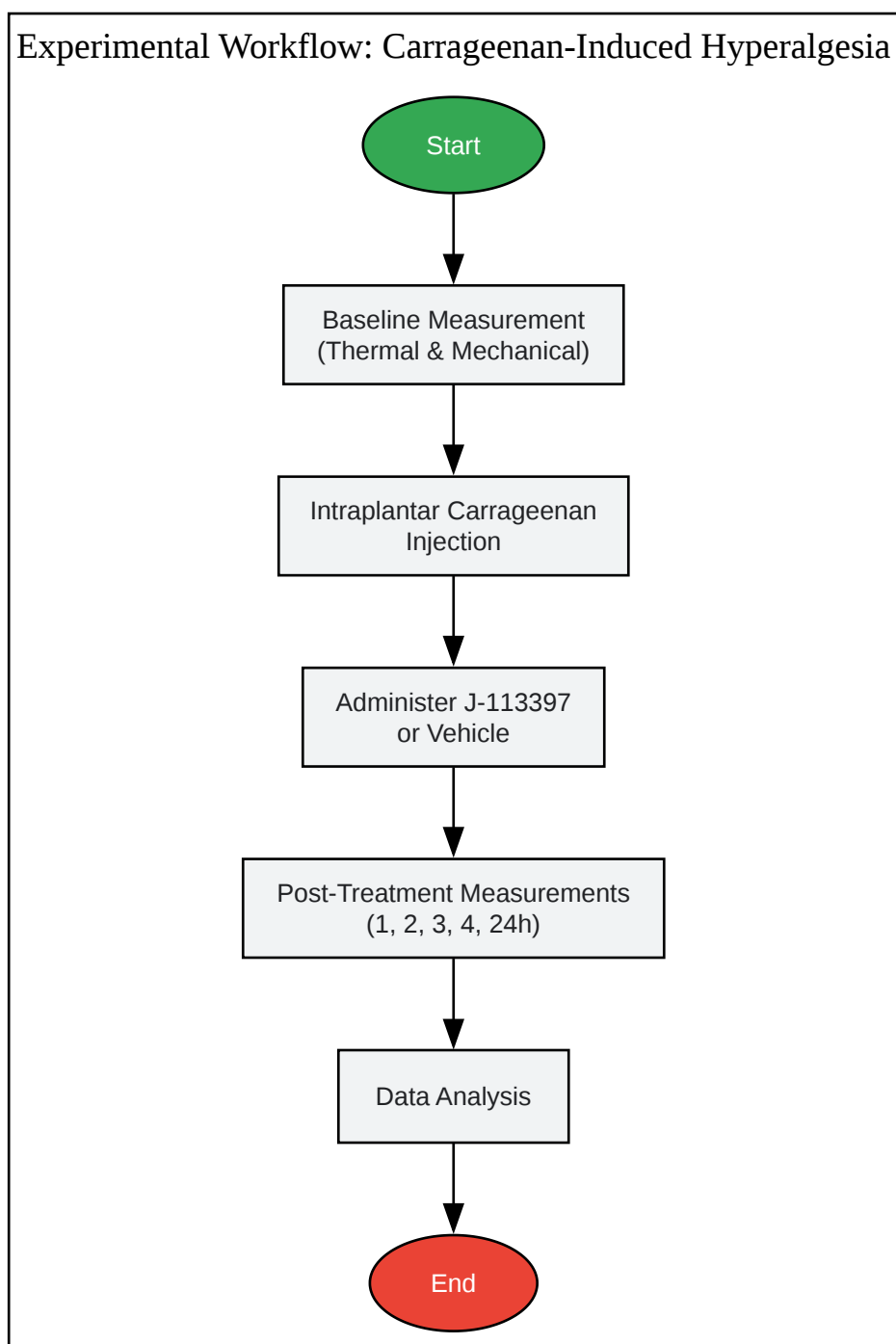
- Data Analysis: Compare the paw withdrawal latencies and thresholds between the J-113397-treated groups and the vehicle-treated group at each time point.

Visualization of Signaling Pathways and Workflows



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Caption: Mechanism of J-113397 action at the NOP receptor.



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Caption: Workflow for studying J-113397 in inflammatory hyperalgesia.

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